4-(3,4-Dimethoxyphenyl)-1-(2-phenylethyl)piperidine-2,6-dione
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Overview
Description
4-(3,4-Dimethoxyphenyl)-1-(2-phenylethyl)piperidine-2,6-dione is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a 3,4-dimethoxyphenyl group and a 2-phenylethyl group. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxyphenyl)-1-(2-phenylethyl)piperidine-2,6-dione typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane and a suitable carbonyl compound.
Introduction of the 3,4-Dimethoxyphenyl Group: This step involves the substitution of the piperidine ring with a 3,4-dimethoxyphenyl group. This can be achieved through a nucleophilic aromatic substitution reaction using 3,4-dimethoxybenzyl chloride and the piperidine derivative.
Attachment of the 2-Phenylethyl Group: The final step involves the introduction of the 2-phenylethyl group to the piperidine ring. This can be accomplished through a Friedel-Crafts alkylation reaction using 2-phenylethyl chloride and the substituted piperidine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxyphenyl)-1-(2-phenylethyl)piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium methoxide, electrophiles such as alkyl halides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
4-(3,4-Dimethoxyphenyl)-1-(2-phenylethyl)piperidine-2,6-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethoxyphenyl)-1-(2-phenylethyl)piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(3,4-Dimethoxyphenyl)piperidine-2,6-dione: Lacks the 2-phenylethyl group.
1-(2-Phenylethyl)piperidine-2,6-dione: Lacks the 3,4-dimethoxyphenyl group.
4-Phenyl-1-(2-phenylethyl)piperidine-2,6-dione: Lacks the methoxy groups on the phenyl ring.
Uniqueness
4-(3,4-Dimethoxyphenyl)-1-(2-phenylethyl)piperidine-2,6-dione is unique due to the presence of both the 3,4-dimethoxyphenyl group and the 2-phenylethyl group on the piperidine ring. This combination of substituents imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C21H23NO4 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)-1-(2-phenylethyl)piperidine-2,6-dione |
InChI |
InChI=1S/C21H23NO4/c1-25-18-9-8-16(12-19(18)26-2)17-13-20(23)22(21(24)14-17)11-10-15-6-4-3-5-7-15/h3-9,12,17H,10-11,13-14H2,1-2H3 |
InChI Key |
UTZQQJWXIPDGQL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)N(C(=O)C2)CCC3=CC=CC=C3)OC |
Origin of Product |
United States |
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